molecular formula C21H19FN4O3 B2926881 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1170795-67-1

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2926881
CAS No.: 1170795-67-1
M. Wt: 394.406
InChI Key: QECYZIZGPUQSAI-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-oxopyrrolidine carboxamide moiety. Key structural attributes include:

  • 1,3,4-Oxadiazole ring: A nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioactivity in agrochemicals and pharmaceuticals .
  • Substituents:
    • 2,5-Dimethylphenyl group at the oxadiazole 5-position, which enhances lipophilicity and steric bulk.
    • 4-Fluorophenyl group attached to the pyrrolidine nitrogen, introducing electronegativity that may influence binding interactions.

While direct biological data for this compound is unavailable, structurally related molecules demonstrate plant growth regulation, suggesting possible agrochemical applications .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-12-3-4-13(2)17(9-12)20-24-25-21(29-20)23-19(28)14-10-18(27)26(11-14)16-7-5-15(22)6-8-16/h3-9,14H,10-11H2,1-2H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECYZIZGPUQSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the oxadiazole and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

    Binding Interactions: The compound’s binding interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide ()
Feature Target Compound Compound
Oxadiazole Substituent 2,5-Dimethylphenyl (electron-donating methyl groups) 4-Chlorophenyl (electron-withdrawing chlorine)
Pyrrolidine Substituent 4-Fluorophenyl (electronegative fluorine) Furan-2-ylmethyl (oxygen-containing heterocycle)
Molecular Weight ~430 (estimated) 462.89
Bioactivity Inferred plant growth promotion (based on oxadiazole derivatives ) Not explicitly reported, but structural similarity suggests potential bioactivity
Hazard Profile Unreported; dimethylphenyl may increase lipophilicity and toxicity risk H302 (harmful if swallowed), H315/H319 (skin/eye irritation)

Key Observations :

  • The 4-fluorophenyl group may provide stronger dipole interactions in biological systems compared to the furan-2-ylmethyl group, which could alter target selectivity .
B. 1,3,4-Oxadiazole Derivatives with Pyridine Groups ()

Compounds such as 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides and their oxadiazole derivatives demonstrated plant growth promotion at low concentrations (e.g., enhanced wheat and cucumber growth) .

Feature Target Compound Compounds
Core Structure 1,3,4-Oxadiazole with pyrrolidine carboxamide 1,3,4-Oxadiazole with pyridine and thiosemicarbazide
Bioactivity Potential growth regulation (inferred) Confirmed growth promotion at low concentrations
Substituent Impact Fluorophenyl may enhance binding affinity Pyridine groups likely improve solubility

Key Observations :

  • The absence of a pyridine ring in the target compound could reduce solubility but increase metabolic stability .
C. Tetrazolyl Arylurea Derivatives ()

Tetrazolyl arylureas, such as N-5-tetrazolyl-N′-arylurea derivatives, exhibited auxin- and cytokinin-like activity (e.g., compound 2h promoted cell division) .

Feature Target Compound Compounds
Core Structure Oxadiazole + pyrrolidine carboxamide Tetrazole + arylurea
Bioactivity Potential growth regulation (inferred) Confirmed auxin/cytokinin activity
Substituent Impact Fluorophenyl may mimic auxin’s carboxylic acid Para-substituents (e.g., Br, OMe) enhance activity

Key Observations :

  • The 4-fluorophenyl group in the target compound may partially mimic the carboxylic acid group in natural auxins, though with reduced acidity .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity based on available research findings, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 891125-44-3

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It has been shown to exhibit:

  • Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : The compound has demonstrated protective effects against neurotoxic agents in in vitro studies, indicating its potential for cognitive enhancement and memory function improvement .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity IC50 Value Model/System Reference
AChE Inhibition0.907 ± 0.011 μMHuman recombinant AChE
BChE Inhibition>10 μMHuman recombinant BChE
Neuroprotective ActivityEffective in modelsScopolamine-induced rat models
Memory ImprovementSignificant improvementBehavioral tests in rats

Case Studies

  • Alzheimer's Disease Models : In a study involving scopolamine-induced cognitive impairment in rats, administration of the compound resulted in significant improvements in memory and cognitive functions. The mechanism was linked to its inhibitory effects on AChE, leading to increased levels of acetylcholine in the brain .
  • In Vitro Studies : Various synthesized analogs of the compound were tested for their inhibitory effects on cholinesterases. The results indicated that modifications to the phenyl ring significantly affected the inhibitory potency against both AChE and BChE, establishing a clear structure-activity relationship (SAR) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups (EWGs) at specific positions enhance AChE inhibitory activity while electron-donating groups (EDGs) tend to diminish it.
  • Oxadiazole Ring Influence : The presence of the oxadiazole moiety is crucial for maintaining biological activity, as it contributes to the overall electronic properties and steric configuration necessary for interaction with target enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives to form the 1,3,4-oxadiazole ring, followed by coupling with pyrrolidine-3-carboxamide intermediates. For example, analogous oxadiazole derivatives are synthesized via cyclization of thiosemicarbazides under acidic conditions . Key steps include optimizing reaction temperatures (e.g., 80–100°C) and using catalysts like POCl₃ or H₂SO₄ to enhance yield.

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related fluorophenyl-oxadiazole hybrids, single-crystal diffraction data (e.g., monoclinic systems with β angles ~100.6°) are used to validate bond lengths, dihedral angles, and supramolecular interactions . Complementary techniques include ¹H/¹³C NMR (to confirm substituent positions) and HRMS for molecular weight verification.

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • Methodological Answer : Tools like ACD/Labs Percepta and Gaussian software calculate logP, solubility, and dipole moments. For analogs, predicted logP values range from 3.5–4.2, indicating moderate lipophilicity, while molecular electrostatic potential maps highlight electrophilic regions at the oxadiazole and fluorophenyl moieties .

Advanced Research Questions

Q. How do structural modifications to the 2,5-dimethylphenyl or 4-fluorophenyl groups impact bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with halogen substitutions (e.g., Cl, Br) or electron-withdrawing groups on the phenyl rings. For instance, replacing 4-fluorophenyl with 3-chloro-4-fluorophenyl in related compounds increases binding affinity to kinase targets by 10-fold, as shown in docking simulations .

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., cell line variability, ATP concentrations). Researchers should standardize protocols:

  • Use isogenic cell lines to control for genetic drift.
  • Validate target engagement via thermal shift assays or SPR .
  • Cross-reference with in silico ADMET predictions to rule out false positives .

Q. What strategies optimize the compound’s solubility and formulation for in vivo studies?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoemulsions improve solubility for analogs with logP >4. For example, a 1:2 ratio of DMSO:Cremophor EL® enhances bioavailability in rodent models without toxicity . Solid dispersion techniques with hydroxypropyl methylcellulose (HPMC) are also reported for sustained release .

Q. How is molecular docking applied to elucidate the compound’s mechanism of action?

  • Methodological Answer : Docking into protein active sites (e.g., COX-2 or EGFR kinases) uses software like AutoDock Vina. For oxadiazole derivatives, the 1,3,4-oxadiazole ring forms hydrogen bonds with catalytic lysine residues, while the 4-fluorophenyl group occupies hydrophobic pockets. MD simulations (50 ns) validate binding stability .

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